3-(Benzyloxy)-2,2-dimethylpropan-1-ol
Overview
Description
3-(Benzyloxy)-2,2-dimethylpropan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis in Carboxylation Reactions
3-(Benzyloxy)-2,2-dimethylpropan-1-ol has been utilized in catalytic processes, particularly in the carboxylation of aryl- and alkenylboronic esters with carbon dioxide. This method is significant for preparing functionalized aryl- and alkenyl-carboxylic acids, offering good yields and a useful approach for diverse applications (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Synthesis of Complex Molecules
The compound plays a crucial role in synthesizing complex molecules. For instance, it has been used as a starting material in the synthesis of moenocinol, involving several steps to create this biologically significant compound (Stumpp & Schmidt, 1986).
Chemical Synthesis Processes
In chemical synthesis, this compound is produced through the hydrogenation of 5,5-dimethyl-2-phenyl-[1,3]dioxane. Investigations in this area have focused on the efficiency and conditions of this hydrogenation process, using various copper-loaded catalysts (Paczkowski & Hölderich, 1997).
Stereocontrolled Synthesis Applications
It also finds application in stereocontrolled synthesis, particularly in the creation of glycosides and glycosyl esters. This involves the use of its esters for enabling the synthesis of beta-glucosides and alpha-mannosides with high yield and selectivity (Crich & Cai, 2007).
Properties
IUPAC Name |
2,2-dimethyl-3-phenylmethoxypropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGGHAPHBMPBBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)COCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456167 | |
Record name | 1-Propanol, 2,2-dimethyl-3-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66582-32-9 | |
Record name | 1-Propanol, 2,2-dimethyl-3-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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